molecular formula C22H23NO4S B270521 N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

カタログ番号 B270521
分子量: 397.5 g/mol
InChIキー: XUNUMEKTXQORBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various inflammatory and autoimmune diseases. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

作用機序

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is a potent inhibitor of the IRE1α/XBP1 pathway, which is a key signaling pathway involved in the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The IRE1α/XBP1 pathway is one of three branches of the UPR and is responsible for regulating the expression of genes involved in protein folding, secretion, and degradation. By inhibiting this pathway, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can reduce the production of inflammatory cytokines and promote the resolution of inflammation.
Biochemical and Physiological Effects:
N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation and improve clinical symptoms.

実験室実験の利点と制限

One of the main advantages of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is its potent inhibitory activity against the IRE1α/XBP1 pathway. This makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, there are also some limitations to using N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in lab experiments. For example, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the research and development of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide. One potential direction is to investigate the efficacy of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in combination with other therapeutic agents for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, such as its solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide and its potential as a therapeutic agent for other diseases beyond inflammatory and autoimmune conditions.

合成法

The synthesis of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-dimethoxybenzenesulfonyl chloride, which is reacted with 2-amino-4,6-dimethoxypyrimidine to produce 2,6-dimethoxy-N-(2-pyrimidinyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane to produce the final product, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide.

科学的研究の応用

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various inflammatory and autoimmune diseases. In preclinical studies, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

特性

製品名

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

分子式

C22H23NO4S

分子量

397.5 g/mol

IUPAC名

N-(3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H23NO4S/c24-28(25,20-7-2-1-3-8-20)23-19-6-4-5-17(12-19)21-26-14-22(15-27-21)13-16-9-10-18(22)11-16/h1-10,12,16,18,21,23H,11,13-15H2

InChIキー

XUNUMEKTXQORBN-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

正規SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。